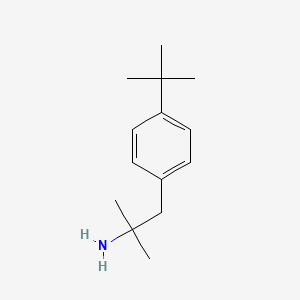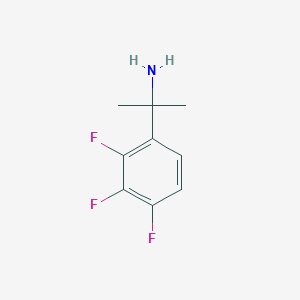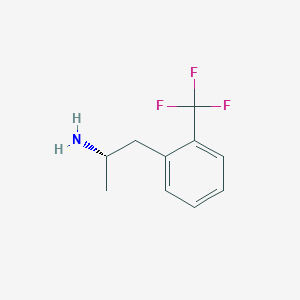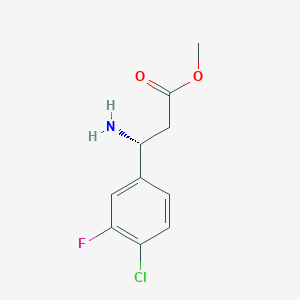
tert-Butyl (3-bromo-1-phenylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-bromo-1-phenylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a bromine atom, and a phenyl group attached to a propyl chain, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-1-phenylpropyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromo-1-phenylpropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate bond . The reaction conditions are generally mild, with the reaction being conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-bromo-1-phenylpropyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Phenolic compounds.
Reduction: Primary amines.
Scientific Research Applications
Chemistry: tert-Butyl (3-bromo-1-phenylpropyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors .
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-1-phenylpropyl)carbamate involves the formation of a stable carbamate bond with target molecules. This bond formation can inhibit the activity of enzymes by blocking their active sites or modifying their structure. The molecular targets include enzymes with nucleophilic active sites, such as serine proteases and acetylcholinesterase .
Comparison with Similar Compounds
tert-Butyl (3-chloropropyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (3-iodopropyl)carbamate: Contains an iodine atom, making it more reactive in substitution reactions compared to the bromine analog.
tert-Butyl (3-(methylamino)propyl)carbamate: Features a methylamino group, which alters its reactivity and applications.
Uniqueness: tert-Butyl (3-bromo-1-phenylpropyl)carbamate is unique due to the presence of both a bromine atom and a phenyl group, which provide distinct reactivity and versatility in synthetic applications. The bromine atom allows for selective nucleophilic substitution, while the phenyl group offers additional sites for functionalization .
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17) |
InChI Key |
BIQRCBDCDWBGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













